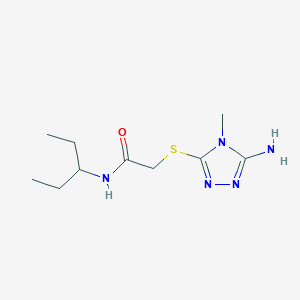![molecular formula C8H12O5S B14888798 Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-2-thiaspiro[33]heptane-6-carboxylate 2,2-dioxide is a chemical compound with the molecular formula C8H12O5S It is characterized by a spirocyclic structure containing a sulfur atom, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioester with a suitable alcohol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide can be compared with other similar compounds, such as:
6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide: This compound shares a similar spirocyclic structure but lacks the methyl ester functional group.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound contains a diazaspiro structure and is used in different chemical contexts.
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: Another diazaspiro compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12O5S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 6-hydroxy-2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-13-6(9)8(10)2-7(3-8)4-14(11,12)5-7/h10H,2-5H2,1H3 |
InChI Key |
BBNKINDADIZJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CS(=O)(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)





